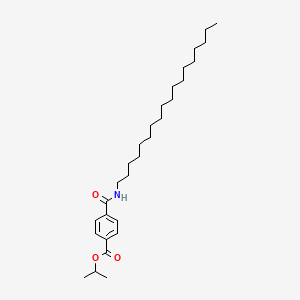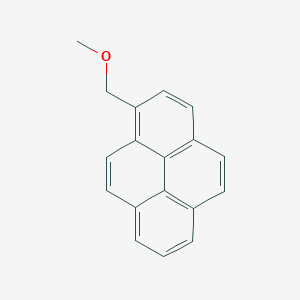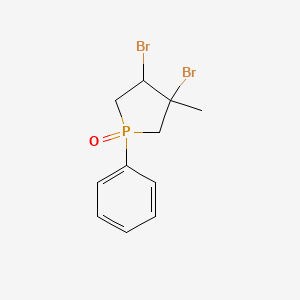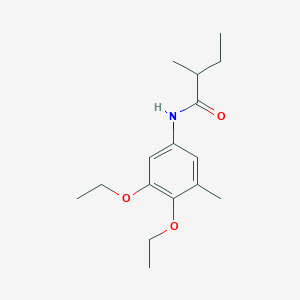
8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid is an organic compound that features a naphthalene ring system substituted with a pyridine-2-carbonyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenecarboxylic acid: Similar structure but lacks the pyridine-2-carbonyl group.
2-Naphthalenecarboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid is unique due to the presence of both the pyridine-2-carbonyl group and the carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90816-23-2 |
|---|---|
Molekularformel |
C17H11NO3 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
8-(pyridine-2-carbonyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H11NO3/c19-16(14-9-1-2-10-18-14)12-7-3-5-11-6-4-8-13(15(11)12)17(20)21/h1-10H,(H,20,21) |
InChI-Schlüssel |
ZCZOYFKJSWWQFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


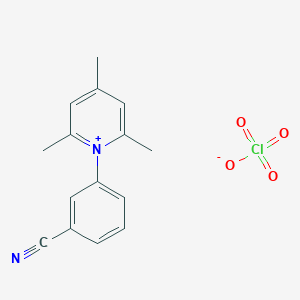
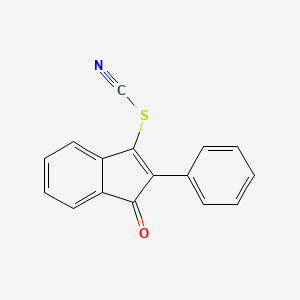
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)
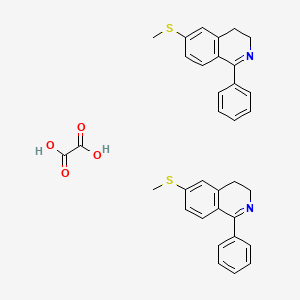
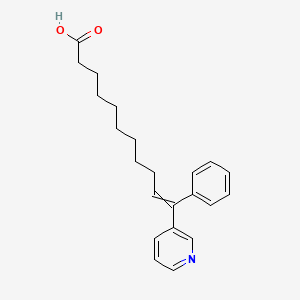
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
